2-amino-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
2-amino-N-(prop-2-yn-1-yl)acetamide is an organic compound with the molecular formula C5H8N2O It is a derivative of acetamide, featuring an amino group and a prop-2-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(prop-2-yn-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of propargylamine with glycine derivatives under controlled conditions. The reaction typically requires a catalyst and proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-amino-N-(prop-2-yn-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modifier of enzymes and proteins, affecting various biochemical pathways. Its reactivity with thiol groups in proteins is particularly notable, leading to covalent modifications that alter protein function .
Comparison with Similar Compounds
Similar Compounds
2-iodo-N-(prop-2-yn-1-yl)acetamide: Similar structure but with an iodine substituent.
N,N-dimethyl-2-(prop-2-yn-1-ylamino)acetamide: Features dimethyl substitution on the amino group.
2-Chloro-N-(prop-2-yn-1-yl)acetamide: Contains a chlorine substituent instead of an amino group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C5H8N2O |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-amino-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C5H8N2O/c1-2-3-7-5(8)4-6/h1H,3-4,6H2,(H,7,8) |
InChI Key |
HMIGLLCMSYLMJN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CN |
Origin of Product |
United States |
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